molecular formula C20H28N2O5 B3788629 methyl (2R,4S)-4-hydroxy-1-[4-methyl-3-(3-methylbutanoylamino)benzoyl]piperidine-2-carboxylate

methyl (2R,4S)-4-hydroxy-1-[4-methyl-3-(3-methylbutanoylamino)benzoyl]piperidine-2-carboxylate

Cat. No.: B3788629
M. Wt: 376.4 g/mol
InChI Key: TVCGRVOGFDOMCI-DOTOQJQBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2R,4S)-4-hydroxy-1-[4-methyl-3-(3-methylbutanoylamino)benzoyl]piperidine-2-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a hydroxy group, and a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,4S)-4-hydroxy-1-[4-methyl-3-(3-methylbutanoylamino)benzoyl]piperidine-2-carboxylate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the hydroxy group, and the attachment of the benzoyl group. Common synthetic routes may involve the use of reagents such as piperidine, benzoyl chloride, and various catalysts to facilitate the reactions. The reaction conditions often include controlled temperatures, specific solvents, and precise timing to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,4S)-4-hydroxy-1-[4-methyl-3-(3-methylbutanoylamino)benzoyl]piperidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzoyl group can be reduced to form a corresponding alcohol.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the benzoyl group may yield an alcohol.

Scientific Research Applications

Methyl (2R,4S)-4-hydroxy-1-[4-methyl-3-(3-methylbutanoylamino)benzoyl]piperidine-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2R,4S)-4-hydroxy-1-[4-methyl-3-(3-methylbutanoylamino)benzoyl]piperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group and benzoyl group play crucial roles in its binding to target molecules, influencing various biological processes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R,4S)-2-ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydro-4-quinolinylcarbamate
  • Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Uniqueness

Methyl (2R,4S)-4-hydroxy-1-[4-methyl-3-(3-methylbutanoylamino)benzoyl]piperidine-2-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl (2R,4S)-4-hydroxy-1-[4-methyl-3-(3-methylbutanoylamino)benzoyl]piperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5/c1-12(2)9-18(24)21-16-10-14(6-5-13(16)3)19(25)22-8-7-15(23)11-17(22)20(26)27-4/h5-6,10,12,15,17,23H,7-9,11H2,1-4H3,(H,21,24)/t15-,17+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCGRVOGFDOMCI-DOTOQJQBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC(CC2C(=O)OC)O)NC(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)N2CC[C@@H](C[C@@H]2C(=O)OC)O)NC(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (2R,4S)-4-hydroxy-1-[4-methyl-3-(3-methylbutanoylamino)benzoyl]piperidine-2-carboxylate
Reactant of Route 2
methyl (2R,4S)-4-hydroxy-1-[4-methyl-3-(3-methylbutanoylamino)benzoyl]piperidine-2-carboxylate
Reactant of Route 3
methyl (2R,4S)-4-hydroxy-1-[4-methyl-3-(3-methylbutanoylamino)benzoyl]piperidine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl (2R,4S)-4-hydroxy-1-[4-methyl-3-(3-methylbutanoylamino)benzoyl]piperidine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl (2R,4S)-4-hydroxy-1-[4-methyl-3-(3-methylbutanoylamino)benzoyl]piperidine-2-carboxylate
Reactant of Route 6
methyl (2R,4S)-4-hydroxy-1-[4-methyl-3-(3-methylbutanoylamino)benzoyl]piperidine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.